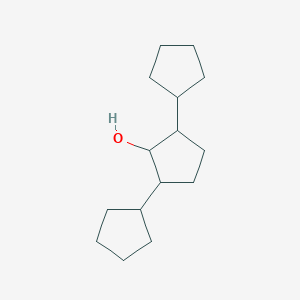
2,5-Dicyclopentyl cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dicyclopentyl cyclopentanol is a cyclic alcohol with the molecular formula C15H26O and a molecular weight of 222.37 g/mol This compound is characterized by the presence of two cyclopentyl groups attached to a cyclopentanol core
Méthodes De Préparation
2,5-Dicyclopentyl cyclopentanol can be synthesized through several methods. One common synthetic route involves the hydrogenation of cyclopentene. This process typically includes two steps: an initial addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for these reactions include temperatures ranging from 333.15 to 353.15 K for the addition-esterification and 323.15 to 343.15 K for the transesterification .
Industrial production methods for cyclic alcohols, including this compound, often involve the direct hydration of cyclopentene using zeolite catalysts or the indirect hydration in the presence of formic acid . These methods are preferred due to their efficiency and scalability.
Analyse Des Réactions Chimiques
2,5-Dicyclopentyl cyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Oxidation: This reaction typically converts the alcohol group into a ketone or carboxylic acid, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the alcohol group into an alkane, often using reagents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing the hydroxyl group with other functional groups, such as halides, using reagents like thionyl chloride.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include ketones, carboxylic acids, alkanes, and halides.
Applications De Recherche Scientifique
2,5-Dicyclopentyl cyclopentanol has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic alcohols.
Industry: It is used in the production of fragrances, fungicides, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2,5-Dicyclopentyl cyclopentanol involves its interaction with specific molecular targets and pathways. As a cyclic alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence the compound’s biological activity and its effectiveness in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,5-Dicyclopentyl cyclopentanol can be compared with other cyclic alcohols such as cyclopentanol and cyclohexanol. While cyclopentanol and cyclohexanol are simpler molecules with fewer substituents, this compound is unique due to the presence of two cyclopentyl groups, which can influence its chemical properties and reactivity .
Cyclopentanol: A simpler cyclic alcohol used in the production of fragrances and fungicides.
Cyclohexanol: An intermediate in the production of adipic acid and ε-caprolactam, used in the manufacture of nylon.
Propriétés
Numéro CAS |
77189-02-7 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
2,5-dicyclopentylcyclopentan-1-ol |
InChI |
InChI=1S/C15H26O/c16-15-13(11-5-1-2-6-11)9-10-14(15)12-7-3-4-8-12/h11-16H,1-10H2 |
Clé InChI |
MJPCOTFVFDYATP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2CCC(C2O)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



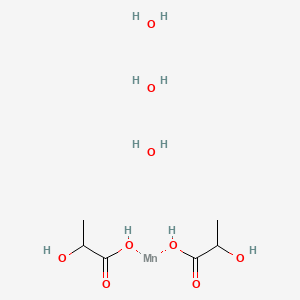
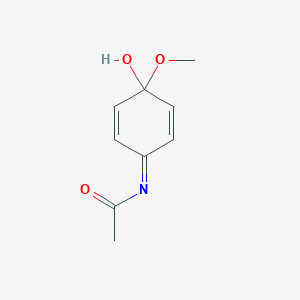
![2-{5-[(Benzofuran-2-carbonyl)-hydrazonomethyl]-furan-2-yl}-benzoic acid methyl ester](/img/structure/B13796036.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13796053.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
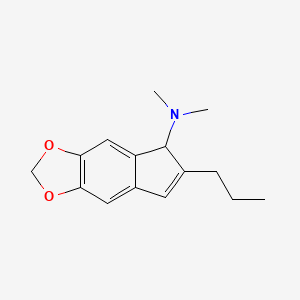
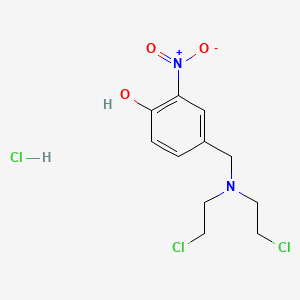
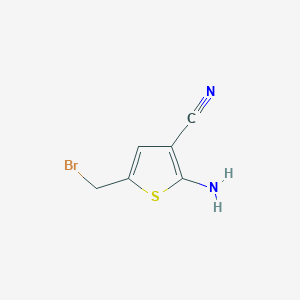
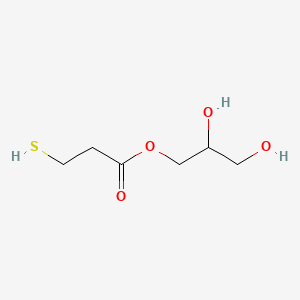

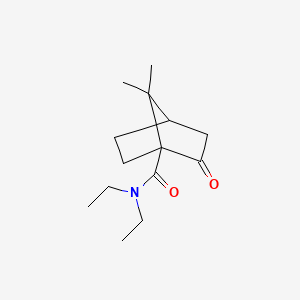
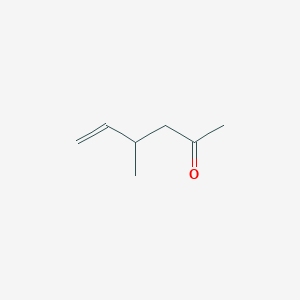
![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)
